![molecular formula C19H18N2O4 B13983291 benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate CAS No. 17415-87-1](/img/structure/B13983291.png)
benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate is a synthetic organic compound with the molecular formula C19H18N2O4 It is characterized by the presence of a benzyl group, a carbamate linkage, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Carbamate Formation: The isoindoline-1,3-dione intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbamate linkage, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate has several applications in scientific research:
Pharmaceuticals: It serves as a scaffold for the development of new therapeutic agents due to its stable heterocyclic structure.
Agriculture: Derivatives of this compound are explored as potential herbicides.
Materials Science: It is used in the synthesis of colorants, dyes, and polymer additives.
Organic Synthesis: The compound is a versatile reagent in organic synthesis, facilitating the construction of complex molecules.
Mechanism of Action
The specific mechanism of action for benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate depends on its application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety can participate in hydrogen bonding and aromatic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Benzyl carbamates: Compounds with a benzyl carbamate linkage are structurally related and can undergo similar chemical reactions.
Uniqueness
Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate is unique due to the combination of the isoindoline-1,3-dione moiety and the benzyl carbamate linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
CAS No. |
17415-87-1 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate |
InChI |
InChI=1S/C19H18N2O4/c22-17-15-9-4-5-10-16(15)18(23)21(17)12-6-11-20-19(24)25-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,20,24) |
InChI Key |
MFCVVYZLWCGOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


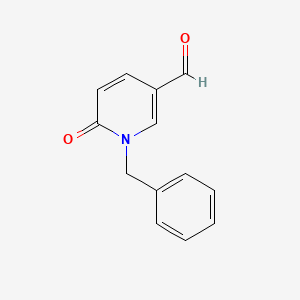
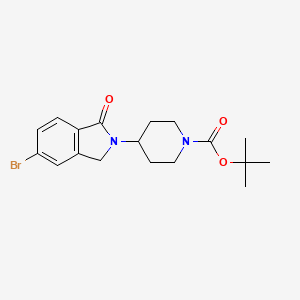
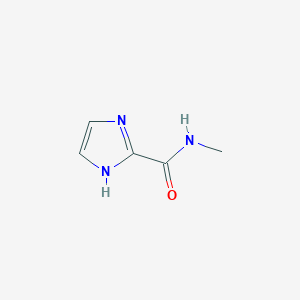
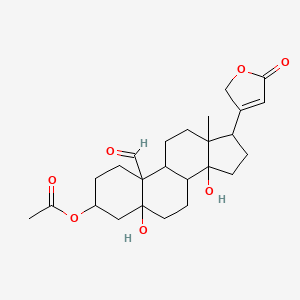

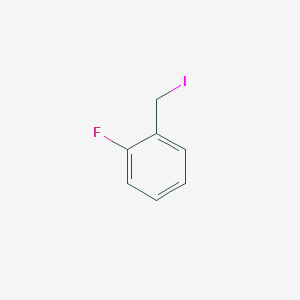
![4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983253.png)
![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)
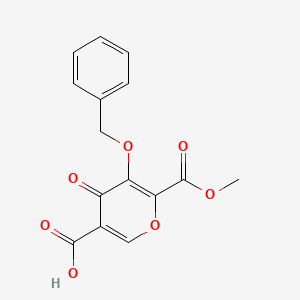
![2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B13983265.png)
![1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13983270.png)


![(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13983294.png)
